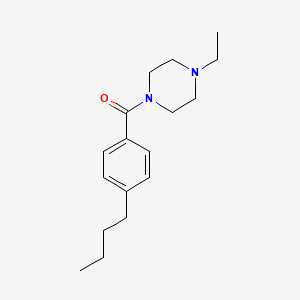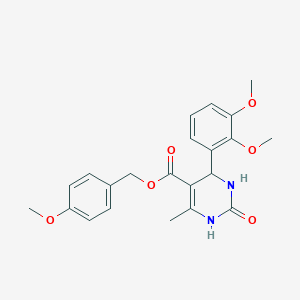![molecular formula C21H23NO2 B4973049 8-[4-(2,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B4973049.png)
8-[4-(2,4-dimethylphenoxy)butoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[4-(2,4-dimethylphenoxy)butoxy]quinoline, commonly known as DBQ, is a synthetic compound with potential applications in scientific research. DBQ belongs to the class of quinoline-based compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of DBQ involves the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes. CK2 has been found to be overexpressed in various types of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell growth. DBQ has been found to inhibit the activity of CK2 by binding to its ATP-binding site.
Biochemical and Physiological Effects
DBQ has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of CK2 and induce apoptosis in cancer cells. DBQ has also been found to have anti-inflammatory and anti-oxidant properties. Additionally, DBQ has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DBQ has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using various methods. DBQ has been shown to have potential applications in scientific research, including the inhibition of protein kinase CK2 and the growth of cancer cells. However, DBQ also has limitations for use in lab experiments. Its solubility in water is limited, and it may require the use of organic solvents for its preparation. Additionally, the toxicity of DBQ has not been fully evaluated, and its potential side effects on human health are not well understood.
Zukünftige Richtungen
There are several future directions for the use of DBQ in scientific research. One potential direction is the evaluation of its toxicity and potential side effects on human health. Additionally, the development of more efficient synthesis methods for DBQ may improve its yield and reduce the use of organic solvents. Further research is also needed to explore the potential applications of DBQ in the treatment of various types of cancer and other diseases. Finally, the development of DBQ-based drugs may provide new treatment options for cancer and other diseases.
Conclusion
In conclusion, DBQ is a synthetic compound with potential applications in scientific research. It has been synthesized using various methods and has been shown to inhibit the activity of protein kinase CK2 and the growth of cancer cells. DBQ has also been found to have anti-inflammatory and anti-oxidant properties. However, its potential side effects on human health are not well understood, and further research is needed to explore its potential applications in the treatment of various types of cancer and other diseases.
Synthesemethoden
DBQ has been synthesized using various methods, including the reaction of 8-bromoquinoline with 4-(2,4-dimethylphenoxy)butyl magnesium bromide, followed by quenching with acid. Another method involves the reaction of 8-hydroxyquinoline with 4-(2,4-dimethylphenoxy)butyl bromide, followed by cyclization with phosphorus oxychloride. The yield of DBQ using these methods ranges from 40 to 80%.
Wissenschaftliche Forschungsanwendungen
DBQ has been found to have potential applications in scientific research. It has been reported to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. DBQ has also been found to inhibit the growth of cancer cells, including breast cancer, prostate cancer, and leukemia cells. Additionally, DBQ has been shown to have anti-inflammatory and anti-oxidant properties.
Eigenschaften
IUPAC Name |
8-[4-(2,4-dimethylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-16-10-11-19(17(2)15-16)23-13-3-4-14-24-20-9-5-7-18-8-6-12-22-21(18)20/h5-12,15H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYJBDCLAWDIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(2,4-Dimethylphenoxy)butoxy]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4972969.png)
![9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4972990.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4973003.png)
![10-bromo-3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4973006.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973007.png)

![[1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B4973022.png)
![2-(4-ethyl-1-piperazinyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4973028.png)
![N-[4-(1-naphthyloxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4973033.png)

![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B4973074.png)
![2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B4973080.png)
